molecular formula C9H15NO3 B8138415 Methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate

Methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate

Cat. No.: B8138415
M. Wt: 185.22 g/mol
InChI Key: KSGZTCIQBIMPOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate can be achieved through a tandem reaction that allows rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates. This process is highly enantioselective and can be performed under metal-free, mild, and operationally simple conditions. An organic base mediates the reaction, resulting in good to excellent yields with excellent enantioselectivities .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the tandem reaction mentioned above suggests that it could be adapted for industrial-scale synthesis with appropriate optimization of reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols or amines, and substitution may yield various functionalized derivatives of the original compound.

Scientific Research Applications

Methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism by which methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate exerts its effects is not fully understood. its bicyclic structure is known to interact with specific molecular targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and steric effects. These interactions can modulate the activity of the target molecules, leading to various biological and chemical outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate is unique due to its combination of functional groups and bicyclic structure, which confer distinct reactivity and potential bioactivity. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-12-7(11)9-4-2-8(10,3-5-9)6-13-9/h2-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGZTCIQBIMPOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(CC1)(CO2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.